4-Chloro-3'-nitrobenzophenone

Vue d'ensemble

Description

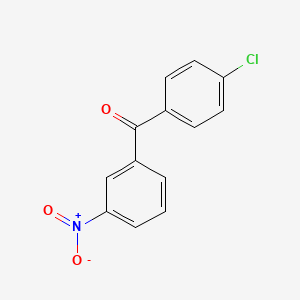

4-Chloro-3’-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈ClNO₃ and a molecular weight of 261.66 g/mol . It is a derivative of benzophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3’-position. This compound is known for its applications in organic synthesis and material science.

Mécanisme D'action

Target of Action

It’s known that the compound is used in the growth of large size good quality crystals for industrial growth of devices .

Mode of Action

It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .

Biochemical Pathways

The compound is primarily used in the growth of large size good quality crystals

Result of Action

It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3’-nitrobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3-nitrobenzoyl chloride with chlorobenzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3’-nitrobenzophenone may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and the removal of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3’-nitrobenzophenone undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Chloro-3’-aminobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Oxidation: Oxidized derivatives of benzophenone.

Applications De Recherche Scientifique

Example Synthesis Route:

-

Preparation of Chlorobenzoyl Chloride :

- React 3-nitro-4-chlorobenzoic acid with triphosgene at elevated temperatures.

- Isolate the resulting chlorobenzoyl chloride.

-

Friedel-Crafts Reaction :

- Conduct a reaction between the chlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst.

- Purify the product to obtain 4-Chloro-3'-nitrobenzophenone.

Biological Applications

This compound is recognized for its potential in medicinal chemistry, particularly as an intermediate in synthesizing bioactive compounds. It has been utilized in the development of various pharmaceuticals, including those targeting specific kinases and glucocorticoid receptors .

Notable Applications:

- Pharmaceutical Intermediates : It is employed in the synthesis of active pharmaceutical ingredients (APIs), including those used to regulate kinase activity, which is crucial for cancer treatment .

- Anthelmintic Development : The compound has been linked to the synthesis of Flubendazole, an anthelmintic drug used to treat parasitic infections in veterinary medicine .

Toxicological Considerations

While this compound has valuable applications, it also poses certain health risks. Studies indicate that it can cause skin and eye irritation upon exposure . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Case Studies and Research Findings

- Medicinal Chemistry Research :

- Environmental Impact Studies :

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3’-aminobenzophenone: Similar structure but with an amino group instead of a nitro group.

4-Nitrobenzophenone: Lacks the chlorine substitution.

3-Nitrobenzophenone: Nitro group is positioned differently.

Uniqueness

4-Chloro-3’-nitrobenzophenone is unique due to the presence of both a chlorine atom and a nitro group on the benzophenone structure. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .

Activité Biologique

4-Chloro-3'-nitrobenzophenone (C13H8ClNO3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzophenone backbone with a chlorine atom and a nitro group attached to the aromatic rings. This structural configuration is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon metabolic activation. The nitro group can undergo reduction to generate reactive species that interact with cellular macromolecules, leading to cellular damage or apoptosis in cancer cells. Additionally, the chlorine atom enhances electrophilicity, facilitating nucleophilic attack by cellular components .

Case Study on Antimicrobial Activity

A recent study investigated the efficacy of this compound in treating bacterial infections in a murine model. The results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential as an antimicrobial agent .

Case Study on Anticancer Effects

Another case study focused on the compound's effects on tumor growth in xenograft models. Mice treated with this compound showed a marked decrease in tumor volume compared to untreated controls, highlighting its potential as a therapeutic agent against specific cancers .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANOJUMUCWLVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354253 | |

| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-38-2 | |

| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key optical properties of 4-chloro-3-nitrobenzophenone that make it interesting for materials science?

A1: 4-chloro-3-nitrobenzophenone exhibits promising optical characteristics. Research indicates a cutoff wavelength determined through optical studies [] and a calculated optical band gap of 2.7 eV []. Additionally, its refractive index (n), extinction coefficient (K), and real (εr) and imaginary (εi) components of the dielectric constant have been determined as functions of photon energy []. These findings suggest potential applications in areas like optoelectronics.

Q2: How has the crystal structure of 4-chloro-3-nitrobenzophenone been characterized?

A2: Single crystal X-ray diffraction analysis has confirmed the crystal structure of 4-chloro-3-nitrobenzophenone []. It crystallizes in the orthorhombic system with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90° []. This detailed structural information is crucial for understanding its physical and chemical properties.

Q3: What crystal growth techniques have been successfully employed for 4-chloro-3-nitrobenzophenone?

A3: Researchers have successfully grown single crystals of 4-chloro-3-nitrobenzophenone using two distinct methods:

- Vertical Bridgman technique: This method has produced crystals with dimensions reaching 49 mm in length and 10 mm in diameter [].

- Controlled evaporation from acetone solution: This solution-based technique offers an alternative route for crystal growth [].

Q4: What analytical techniques have been used to characterize 4-chloro-3-nitrobenzophenone?

A4: A combination of techniques has provided a comprehensive understanding of 4-chloro-3-nitrobenzophenone:

- Powder X-ray diffraction (PXRD): This technique confirmed the crystalline nature and provided structural information [].

- High-resolution X-ray diffraction (HRXRD): This method assessed the crystalline perfection of the grown crystals [].

- Fourier-transform infrared spectroscopy (FT-IR): This analysis identified the functional groups present in the molecule [].

- Fluorescence spectroscopy: This technique revealed an emission peak at 575 nm, providing insights into its luminescent properties [].

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): These thermal analyses provided information about the compound's thermal stability and decomposition behavior [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.